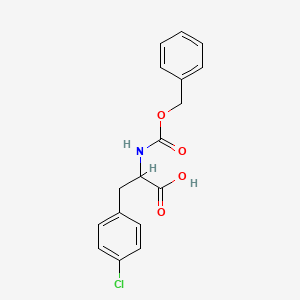
Z-DL-Phe(4-CL)-OH
Overview
Description
Z-DL-Phe(4-CL)-OH, also known as Z-FP-OH, is a synthetic peptide that has gained significant interest in scientific research due to its potential applications in various fields, including neuroscience, immunology, and cancer research. This peptide is composed of four amino acids: Z, DL-phenylalanine, 4-chloro, and hydroxyl. In
Mechanism Of Action
The mechanism of action of Z-DL-Phe(4-CL)-OH involves the inhibition of specific enzymes, including enkephalin-degrading enzymes, DPP-IV, and MMPs. This inhibition leads to an increase in endogenous opioid activity, modulation of the immune response, and inhibition of tumor invasion and metastasis.
Biochemical And Physiological Effects
The biochemical and physiological effects of Z-DL-Phe(4-CL)-OH depend on the specific enzyme targeted by the peptide. Inhibition of enkephalin-degrading enzymes leads to an increase in endogenous opioid activity, resulting in pain relief and potential therapeutic applications in addiction treatment. Inhibition of DPP-IV leads to modulation of the immune response, potentially leading to therapeutic applications in autoimmune disorders and cancer immunotherapy. Inhibition of MMPs leads to inhibition of tumor invasion and metastasis, potentially leading to therapeutic applications in cancer treatment.
Advantages And Limitations For Lab Experiments
The advantages of using Z-DL-Phe(4-CL)-OH in lab experiments include its specificity for targeted enzymes, its potential therapeutic applications in various fields, and its synthetic nature, allowing for easy modification and optimization. The limitations of using Z-DL-Phe(4-CL)-OH in lab experiments include its cost, the need for specialized equipment and expertise for synthesis, and potential off-target effects.
Future Directions
For Z-DL-Phe(4-CL)-OH research include optimization of synthesis methods, identification of new targets for the peptide, and further exploration of its potential therapeutic applications in various fields. Additionally, the development of new delivery methods for the peptide may expand its potential applications in vivo.
Scientific Research Applications
Z-DL-Phe(4-CL)-OH has been extensively studied for its potential applications in various scientific fields. In neuroscience, this peptide has been shown to inhibit the activity of enkephalin-degrading enzymes, leading to an increase in endogenous opioid activity. This activity has been linked to the peptide's potential therapeutic applications in pain management and addiction treatment.
In immunology, Z-DL-Phe(4-CL)-OH has been shown to modulate the immune response by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in T-cell activation. This activity has been linked to the peptide's potential therapeutic applications in autoimmune disorders and cancer immunotherapy.
In cancer research, Z-DL-Phe(4-CL)-OH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis. This activity has been linked to the peptide's potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275424 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Phe(4-CL)-OH | |
CAS RN |
55478-54-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



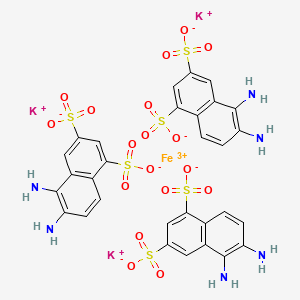
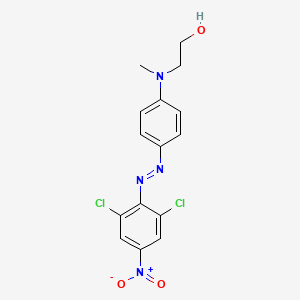
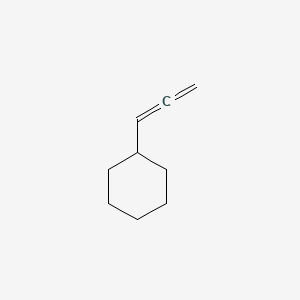
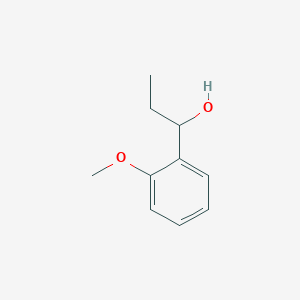
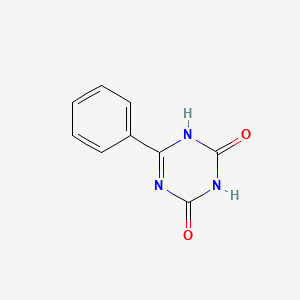
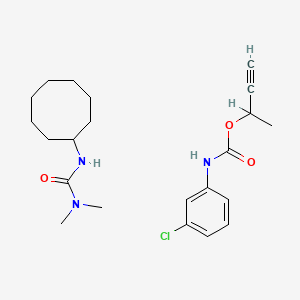
![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
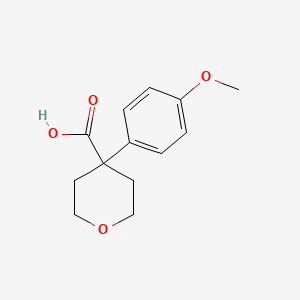
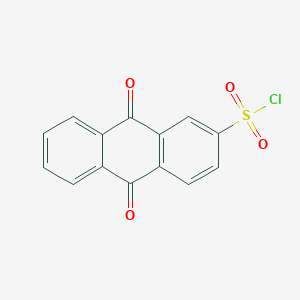

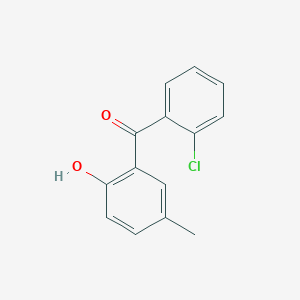
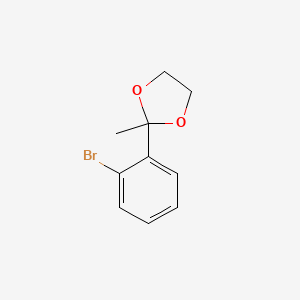
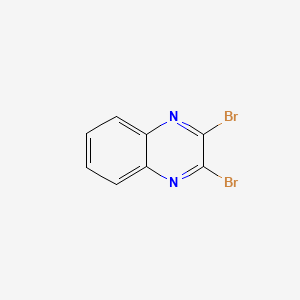
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)